Cyclopentylurea
Overview
Description
Cyclopentylurea is an organic compound with the molecular formula C6H12N2O It is a derivative of urea where one of the hydrogen atoms is replaced by a cyclopentyl group
Biochemical Analysis
Biochemical Properties
Cyclopentylurea interacts with the NS3 protease, a critical enzyme in the life cycle of the hepatitis C virus . By binding to the active site of this enzyme, this compound blocks its activity, thereby inhibiting the replication of the virus .
Cellular Effects
The primary cellular effect of this compound is the inhibition of the NS3 protease . This enzyme is essential for the replication of the hepatitis C virus, so its inhibition by this compound can effectively halt the spread of the virus within the cell .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the active site of the NS3 protease . This binding interaction inhibits the enzyme’s activity, preventing it from participating in the replication of the hepatitis C virus .
Metabolic Pathways
Given its role as an inhibitor of the NS3 protease, it is likely that it interacts with enzymes and cofactors involved in the replication of the hepatitis C virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentylurea can be synthesized through the reaction of cyclopentylamine with isocyanates or carbamoyl chlorides. One common method involves the reaction of cyclopentylamine with urea under controlled conditions. The reaction typically requires heating and may be catalyzed by acids or bases to improve yield and reaction rate.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting cyclopentylamine with phosgene, followed by hydrolysis. This method is efficient for large-scale production and ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclopentylurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopentanone derivatives.
Reduction: Reduction of this compound can yield cyclopentylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentylamine.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Cyclopentylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential as pharmaceutical agents, particularly as enzyme inhibitors.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of cyclopentylurea and its derivatives often involves the inhibition of specific enzymes. For example, some this compound derivatives act as inhibitors of the NS3 protease, an enzyme crucial for the replication of the hepatitis C virus. By binding to the active site of the enzyme, this compound blocks its activity, thereby preventing the virus from replicating.
Comparison with Similar Compounds
Cyclopentylurea can be compared with other urea derivatives such as:
Cyclohexylurea: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.
Phenylurea: Contains a phenyl group, leading to different chemical properties and applications.
Methylurea: A simpler derivative with a methyl group, often used in different industrial applications.
Uniqueness: this compound is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where a balance of hydrophobicity and reactivity is required.
Properties
IUPAC Name |
cyclopentylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEYJGNJOCTQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303875 | |
Record name | cyclopentyl-urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-06-5 | |
Record name | 1194-06-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyclopentyl-urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOPENTYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do cyclopentylurea derivatives interact with their targets in the context of cholesterol ester transfer protein (CETP) inhibition? What are the downstream effects of this inhibition?
A1: While the provided abstracts don't delve into the specific binding interactions of this compound derivatives with CETP, research [] indicates that these compounds act as CETP inhibitors. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibiting CETP can lead to increased HDL levels and decreased LDL levels, potentially offering benefits for cardiovascular health.
Q2: Can you provide examples of how the structure of this compound derivatives has been modified to influence their activity as CETP inhibitors?
A2: Research [] showcases the structure-activity relationship (SAR) exploration of diphenylpyridylethanamine (DPPE) derivatives containing a this compound moiety. Replacing a labile ester group in the initial lead compound with amide and urea functionalities led to improved stability. Further optimization involved modifications at the N-terminus of the DPPE scaffold, resulting in compounds like 20 with enhanced pharmacokinetic properties and robust efficacy in preclinical models.
Q3: How have this compound derivatives been utilized in chiral separation applications? What characteristics make them suitable for this purpose?
A3: Research [] highlights the synthesis and application of chitosan-based chiral stationary phases (CSPs) functionalized with this compound and 3,5-dimethylphenylcarbamate groups for enantiomeric separation. These CSPs demonstrated effective enantioseparation capabilities comparable to established cellulose-based CSPs. Importantly, the this compound derivatives exhibited good tolerance to various organic solvents, expanding the range of mobile phase choices for HPLC-based enantiomeric separations. This tolerance stems from the controlled swelling properties of the chitosan derivatives in different solvents.
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